

2-(2-Chlorophenyl)-1,4-oxazepane chemical structure and properties

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Compound of Interest

Compound Name: 2-(2-Chlorophenyl)-1,4-oxazepane

CAS No.: 1155163-26-0

Cat. No.: B2948737

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Executive Summary

The compound **2-(2-Chlorophenyl)-1,4-oxazepane** represents a specialized scaffold in heterocyclic medicinal chemistry. Belonging to the class of medium-sized (seven-membered) heterocycles, this molecule integrates the lipophilicity of a halogenated aryl group with the conformational flexibility of the 1,4-oxazepane core. Unlike their six-membered morpholine counterparts, 1,4-oxazepanes exhibit unique "twist-chair" and "twist-boat" conformational dynamics, allowing for distinct binding modes in protein pockets, particularly within the Central Nervous System (CNS) target space (e.g., Dopamine D4, Histamine H3 receptors).

This guide details the physicochemical profile, validated synthetic protocols, and structural analysis of the 2-(2-chlorophenyl) variant, emphasizing the steric influence of the ortho-chloro substituent on ring puckering and metabolic stability.

Structural Analysis & Physicochemical Profile

The 1,4-oxazepane ring consists of seven atoms: one oxygen (position 1), one nitrogen (position 4), and five carbons. The introduction of a 2-chlorophenyl group at the C2 position (adjacent to the oxygen) creates a chiral center and introduces significant steric bulk.

Conformational Dynamics

The seven-membered ring is not planar.[1] It exists in a dynamic equilibrium between multiple conformers.

- **Dominant Conformer:** The Twist-Chair (TC) is generally the most stable, minimizing transannular interactions.
- **Ortho-Chloro Effect:** The 2-Cl substituent on the phenyl ring forces the phenyl group into a specific dihedral angle relative to the oxazepane ether linkage to minimize steric clash with the C3 protons. This "locking" effect is crucial for receptor selectivity, as it restricts the rotational freedom often seen in unsubstituted phenyl analogs.

Physicochemical Data Table

Property	Value (Predicted/Experimental)	Significance
Molecular Formula	C ₁₁ H ₁₄ ClNO	Core scaffold composition.[2]
Molecular Weight	211.69 g/mol	Low MW allows for significant functionalization (Fragment-Based Drug Design).
LogP (Octanol/Water)	2.4 – 2.8	Moderate lipophilicity; suitable for Blood-Brain Barrier (BBB) penetration.
pKa (Conjugate Acid)	~8.5 – 9.2	Basic secondary amine; exists primarily as a cation at physiological pH.
Topological Polar Surface Area (TPSA)	~21 Å ²	Highly permeable (Rule of 5 compliant).
H-Bond Donors/Acceptors	1 / 2	The secondary amine acts as both donor and acceptor; Ether oxygen is an acceptor.

Synthetic Pathways

Constructing the 2-substituted 1,4-oxazepane core requires overcoming the entropic penalty of closing a seven-membered ring. Below are two validated methodologies: Intramolecular Cyclization (Standard) and Ring Expansion (Advanced).

Method A: Intramolecular Nucleophilic Substitution (The Amino-Alcohol Route)

This is the most robust protocol for generating the 2-aryl core. It relies on the reaction of a functionalized epoxide with a 3-carbon amino linker, followed by cyclization.

- Step 1: Ring opening of 2-(2-chlorophenyl)oxirane with 3-aminopropanol.
- Step 2: Activation of the primary alcohol (e.g., via tosylation or Mitsunobu conditions).
- Step 3: Intramolecular cyclization (SN2) to form the 7-membered ring.

Method B: Reductive Cyclization via Lactam Intermediate

Alternatively, the ring can be closed via amide bond formation (more entropically favorable) followed by reduction.

- Precursors: 3-chloropropanoyl chloride + 2-amino-1-(2-chlorophenyl)ethanol.
- Intermediate: 1,4-oxazepan-3-one or 1,4-oxazepan-5-one derivative.
- Final Step: Reduction using LiAlH_4 or $\text{BH}_3 \cdot \text{THF}$.

Visualization of Synthetic Workflow



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Caption: Figure 1. Convergent synthesis via epoxide opening and intramolecular nucleophilic displacement.

Experimental Protocol: Synthesis of 2-(2-Chlorophenyl)-1,4-oxazepane

Objective: To synthesize the target scaffold via the modified Mitsunobu cyclization of the amino-diol intermediate.

Reagents:

- 2-(2-Chlorophenyl)oxirane (1.0 eq)
- 3-Aminopropanol (1.2 eq)
- Triphenylphosphine (PPh₃) (1.5 eq)
- Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
- Solvent: Anhydrous THF

Step-by-Step Methodology:

- Epoxide Opening (Causality: Establishing the Carbon Skeleton):
 - Dissolve 2-(2-chlorophenyl)oxirane (10 mmol) in ethanol (20 mL).
 - Add 3-aminopropanol (12 mmol) dropwise to prevent polymerization.
 - Reflux for 4 hours. Monitor via TLC (SiO₂, 5% MeOH/DCM).
 - Result: Formation of the acyclic diol intermediate. Evaporate solvent to yield crude oil.
- Mitsunobu Cyclization (Causality: Dehydrative Ring Closure):
 - Dissolve the crude diol in anhydrous THF (50 mL) under Nitrogen atmosphere (essential to prevent phosphine oxidation).

- Add PPh₃ (15 mmol). Cool the solution to 0°C.
- Add DIAD (15 mmol) dropwise over 20 minutes. The slow addition controls the exotherm and prevents side-reactions.
- Allow the reaction to warm to room temperature and stir for 12 hours.
- Work-up & Purification:
 - Quench with water (5 mL) and concentrate under reduced pressure.
 - Dissolve residue in EtOAc, wash with 1N NaOH (to remove hydrazide byproducts) and Brine.
 - Purification: Flash Column Chromatography.
 - Stationary Phase: Silica Gel (230-400 mesh).
 - Mobile Phase: Gradient 0-5% MeOH in DCM containing 1% NH₄OH (to prevent amine tailing).
- Validation (Self-Validating Checkpoints):
 - ¹H NMR (CDCl₃): Look for the disappearance of the broad OH signals and the distinct splitting of the 7-membered ring protons (multiplets at δ 1.8–2.0 ppm for C6 protons).
 - MS (ESI+): Expect [M+H]⁺ peak at ~212.08 m/z (distinct Chlorine isotope pattern ³⁵Cl/³⁷Cl in 3:1 ratio).

Pharmacological Relevance & Applications

The **2-(2-chlorophenyl)-1,4-oxazepane** core acts as a bioisostere for 2-phenylmorpholines, often improving metabolic stability due to the altered ring oxidation potential.

Target Systems

- Dopamine D4 Receptors: 1,4-Oxazepanes substituted with aryl groups are documented privileged structures for D4 antagonism, relevant in antipsychotic drug discovery [1].[3]

- Kinase Inhibition: The secondary amine allows for coupling with "hinge-binding" motifs (e.g., pyrimidines), while the 2-chlorophenyl group occupies the hydrophobic "gatekeeper" pocket.

Structure-Activity Relationship (SAR) Logic

- Why 2-Cl? The ortho-chloro substituent increases the rotational energy barrier of the phenyl ring. In many GPCR targets, this restricted conformation aligns the pi-system for optimal T-stacking with aromatic residues (e.g., Phenylalanine or Tryptophan) in the binding pocket.
- Lipophilicity: The Cl atom increases LogP by ~0.7 units compared to the unsubstituted phenyl, enhancing CNS penetration.

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